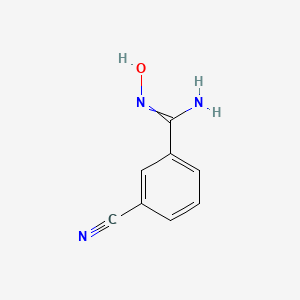

3-Cyano-N-hydroxy-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

3-cyano-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11) |

InChI Key |

JWIHUEJQEREZDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=NO)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

3-Cyanobenzamidoxime: Structural Characterization, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are essential for the rapid assembly of complex pharmacophores. 3-Cyanobenzamidoxime (synonymous with 3-cyano-N'-hydroxybenzimidamide) is a highly versatile intermediate widely utilized by drug development professionals. Serving as a primary precursor for 1,2,4-oxadiazole heterocycles, this compound plays a critical role in the synthesis of bioisosteres for amides and esters, significantly improving the metabolic stability and membrane permeability of drug candidates[1].

This technical guide provides an in-depth analysis of the chemical structure, molecular properties, and field-proven synthetic methodologies for 3-cyanobenzamidoxime, complete with self-validating experimental protocols.

Chemical Identity and Structural Causality

3-Cyanobenzamidoxime is characterized by a central benzene ring that is meta-substituted with two distinct functional groups: a cyano group (-C≡N) and an amidoxime group (-C(=NOH)NH₂).

Causality of Structural Features

-

The Amidoxime Moiety: This group acts as a potent bis-nucleophile. The nitrogen of the primary amine and the oxygen of the hydroxylamine group participate in acylation and subsequent cyclodehydration reactions. This reactivity is the cornerstone of 5-membered heterocyclic ring formation (specifically 1,2,4-oxadiazoles)[1].

-

The Cyano Group: Positioned meta to the amidoxime, the cyano group serves a dual purpose. Electronically, it acts as an electron-withdrawing group (EWG), modulating the pKa of the amidoxime and stabilizing the intermediate transition states during cyclization. Synthetically, it provides a robust handle for downstream elaboration into primary amines, tetrazoles, or additional amidoximes.

-

Isomerism Note: It is highly notable that 3-cyanobenzamidoxime is a structural isomer of 2-amino-5-phenyl-1,3,4-oxadiazole[2]. While both share the exact same molecular formula (C₈H₇N₃O) and molecular weight (161.16 g/mol ), their chemical behaviors are vastly different. The amidoxime acts as an open-chain reactive precursor, whereas the 1,3,4-oxadiazole is a fully formed, stable aromatic heterocycle.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for 3-cyanobenzamidoxime, ensuring accurate mass spectrometry and stoichiometric calculations during assay development[3].

| Property | Value |

| IUPAC Name | 3-Cyano-N'-hydroxybenzimidamide |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| MDL Number | MFCD11052471 |

| Hydrogen Bond Donors | 3 (from -NH₂ and -OH) |

| Hydrogen Bond Acceptors | 3 (N, N, O) |

| Structural Classification | Meta-substituted benzonitrile derivative |

Synthesis Pathway and Workflow

The synthesis of 3-cyanobenzamidoxime relies on the selective mono-addition of hydroxylamine to 1,3-dicyanobenzene (isophthalonitrile)[4]. Because isophthalonitrile possesses two identical, highly electrophilic cyano groups, the primary challenge is preventing the over-reaction that leads to the bis-amidoxime byproduct. This requires strict stoichiometric control and temperature modulation.

Figure 1: Synthesis workflow of 3-Cyanobenzamidoxime highlighting stoichiometric control.

Experimental Protocol: Self-Validating Synthesis

Reagents Required:

-

1,3-Dicyanobenzene (Isophthalonitrile): 1.0 equivalent

-

Hydroxylamine hydrochloride (NH₂OH·HCl): 1.05 equivalents

-

Sodium carbonate (Na₂CO₃): 0.55 equivalents

-

Solvents: Ethanol (EtOH), Deionized Water (H₂O), Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Substrate Solubilization: Dissolve 1.0 eq of 1,3-dicyanobenzene in a co-solvent system of EtOH and H₂O (4:1 v/v ratio) in a round-bottom flask.

-

Causality: Ethanol solubilizes the organic dinitrile, while water is strictly necessary to dissolve the inorganic salts introduced in the next step.

-

-

In Situ Hydroxylamine Liberation: In a separate vessel, dissolve 1.05 eq of NH₂OH·HCl in a minimal amount of water. Slowly add 0.55 eq of Na₂CO₃.

-

Validation Checkpoint: Vigorous effervescence (CO₂ gas release) will occur. Do not proceed until gas evolution completely ceases, confirming the full liberation of the free hydroxylamine base.

-

-

Controlled Nucleophilic Addition: Chill the isophthalonitrile solution to 0°C–5°C using an ice bath. Add the free hydroxylamine solution dropwise over 30 minutes.

-

Causality: Maintaining a low initial temperature kinetically suppresses the formation of the unwanted bis-amidoxime byproduct.

-

-

Thermal Activation & Monitoring: Remove the ice bath and gradually warm the reaction mixture to 60°C. Stir for 2 to 3 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The reaction must be quenched when the mono-addition product spot reaches maximum intensity, just prior to the appearance of a lower-Rf bis-amidoxime spot.

-

-

Workup and Isolation: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the remaining aqueous residue three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

-

Purification: Recrystallize the crude solid from an ethanol/hexane gradient to yield high-purity 3-cyanobenzamidoxime.

Applications in Drug Development

In pharmaceutical development, 3-cyanobenzamidoxime is primarily deployed in the synthesis of 1,2,4-oxadiazole derivatives. These heterocycles are highly valued as metabolically stable bioisosteres for ester and amide linkages.

For example, 1,2,4-oxadiazole compounds derived from substituted amidoximes have been heavily investigated as metabotropic glutamate receptor (mGluR) antagonists. Because mGluRs are implicated in neurodegenerative diseases, stroke, and psychiatric disorders, the ability to rapidly synthesize libraries of these antagonists using 3-cyanobenzamidoxime is invaluable to neuropharmacology[1].

Figure 2: Cyclodehydration pathway converting 3-Cyanobenzamidoxime into a 1,2,4-oxadiazole.

The transformation (Figure 2) typically involves reacting 3-cyanobenzamidoxime with an acyl chloride or a carboxylic acid (using coupling agents like HATU or EDC), yielding an O-acyl amidoxime intermediate. Subsequent thermal cyclodehydration in a high-boiling solvent (e.g., toluene) yields the final 1,2,4-oxadiazole pharmacophore.

References

- Title: US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists Source: Google Patents URL

-

Title : 1,3-Dicyanobenzene Source : LookChem URL :[Link]

-

Title : 2-Amino-5-phenyl-1,3,4-oxadiazole 97 1612-76-6 Source : Sigma-Aldrich URL :[Link]

Sources

- 1. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]

- 2. 2-氨基-5-苯基-1,3,4-噁二唑 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Benzenes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 4. 1,3-Dicyanobenzene|lookchem [lookchem.com]

Comprehensive Solubility Profiling of 3-Cyano-N-hydroxybenzamidine in DMSO and Methanol: A Mechanistic Guide

Executive Summary

3-Cyano-N-hydroxybenzamidine (CAS: 69815-28-7), frequently referred to as 3-cyanobenzamidoxime, is a highly versatile bifunctional intermediate widely utilized in the synthesis of 1,2,4-oxadiazoles and other bioactive heterocycles. For formulation scientists and synthetic chemists, understanding its solvation thermodynamics is critical to preventing precipitation during assays and optimizing reaction yields. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for determining the solubility of 3-Cyano-N-hydroxybenzamidine in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Solvation Thermodynamics: The Causality of Dissolution

The molecular architecture of 3-Cyano-N-hydroxybenzamidine features a hydrophobic aromatic core flanked by a strongly electron-withdrawing cyano group (-C≡N) and a highly polar amidoxime moiety (-C(NH2)=N-OH). This structure creates a robust intermolecular hydrogen-bonding network in its crystalline solid state. To achieve dissolution, a solvent must provide sufficient solvation energy to overcome this crystal lattice energy.

-

DMSO (Dimethyl Sulfoxide): DMSO is a polar aprotic solvent with a high dielectric constant (

) and a strong dipole moment[1]. The highly polarized S=O bond acts as an exceptional hydrogen-bond acceptor. When 3-Cyano-N-hydroxybenzamidine is introduced to DMSO, the sulfoxide oxygen aggressively coordinates with the primary amine (-NH2) and hydroxyl (-OH) protons of the amidoxime group. This disrupts the solid-state hydrogen bonds, leading to near-instantaneous and high-capacity dissolution. Routine preparation of this compound in DMSO-d6 for NMR spectroscopy demonstrates its excellent solubility at high millimolar concentrations[2]. -

Methanol (MeOH): Methanol is a polar protic solvent with a lower dielectric constant (

) and a dipole moment of 1.69 D[3]. Unlike DMSO, methanol acts as both a hydrogen-bond donor and acceptor. It engages in competitive solvation, where the solvent molecules not only accept hydrogen bonds from the amidoxime group but also donate hydrogen bonds to the cyano nitrogen and the amidoxime oxygen/nitrogen. While highly effective, the protic nature of methanol means it must compete with its own solvent-solvent hydrogen bonding network, generally resulting in a slightly lower thermodynamic solubility limit compared to DMSO.

Quantitative Physicochemical Data

The following table summarizes the key solvent properties driving the solvation mechanics of 3-Cyano-N-hydroxybenzamidine.

| Solvent | Classification | Dielectric Constant ( | Dipole Moment (D) | H-Bond Donor | H-Bond Acceptor | Predicted Solubility Range | Primary Application |

| DMSO | Polar Aprotic | ~49 | 3.96 | No | Strong | > 100 mg/mL | High-concentration stock solutions, NMR, Bioassays |

| Methanol | Polar Protic | ~33 | 1.69 | Yes | Moderate | 30 - 50 mg/mL | Synthetic reactions, Recrystallization, HPLC mobile phase |

Note: Predicted solubility ranges are extrapolated from structural analogs and standard solvent dielectric models. Precise lot-specific values must be determined empirically using the protocol below.

Experimental Methodology: Thermodynamic Solubility Protocol

To generate actionable, regulatory-grade data, kinetic solubility methods (which are prone to supersaturation and amorphous precipitation) are insufficient. The "Gold Standard" is the Shake-Flask Thermodynamic Equilibrium method coupled with High-Performance Liquid Chromatography (HPLC-UV)[4]. This protocol is designed as a self-validating system to ensure absolute accuracy.

Step-by-Step Workflow:

-

Saturation (Overcoming the Lattice Energy): Accurately weigh an excess amount (~100 mg) of 3-Cyano-N-hydroxybenzamidine into a 4.0 mL clear glass vial. Add exactly 1.0 mL of the target solvent (DMSO or Methanol).

-

Causality: An excess of solid must remain visible to guarantee that the solution is fully saturated and true thermodynamic equilibrium is being measured, rather than mere kinetic dissolution[4].

-

-

Isothermal Equilibration: Seal the vial hermetically to prevent solvent evaporation (critical for Methanol). Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C and agitate at 800 RPM for 48 hours.

-

Causality: A 48-hour window provides sufficient kinetic energy to break the robust amidoxime intermolecular bonds, ensuring the dynamic equilibrium between the solid phase and the solvated phase is stabilized[5].

-

-

Phase Separation (Preventing Artifacts): Remove the vial and visually validate the presence of a solid pellet (Self-Validation Checkpoint 1). Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to both DMSO and MeOH. Filtration removes sub-micron crystalline particles that would otherwise dissolve in the HPLC mobile phase and artificially inflate the solubility reading[6].

-

-

HPLC-UV Quantification: Dilute the filtered supernatant volumetrically (e.g., 1:100) using the HPLC mobile phase. Analyze the sample using a reversed-phase C18 column with UV detection set to 254 nm.

-

Causality: The highly conjugated

-system of the 3-cyanobenzamidoxime ring provides strong UV absorbance at 254 nm, allowing for precise quantification against a pre-established standard calibration curve[7].

-

Process Visualization

Workflow for determining the thermodynamic solubility of 3-Cyano-N-hydroxybenzamidine.

References

-

[2] Title: WO2021127301A1 - 4-phenyl-n-(phenyl)thiazol-2-amine derivatives and related compounds as aryl hydrocarbon receptor (ahr) agonists Source: Google Patents URL:

-

[1] Title: Illustrated Glossary of Organic Chemistry - Dielectric constant Source: UCLA URL:

-

[3] Title: Methanol (Reag. USP, Ph. Eur.) for analysis, ACS, ISO, BioChemica Source: ITW Reagents URL:

-

[4] Title: 4-(Aminomethyl)piperidin-2-one hydrochloride | Thermodynamic Solubility Protocol Source: Benchchem URL:

-

[7] Title: 3'-Trifluoromethyl-2,2-dimethylvaleranilide | Thermodynamic Solubility Protocol Source: Benchchem URL:

-

[6] Title: Trk-IN-19 Solubility in DMSO: A Technical Guide Source: Benchchem URL:

-

[5] Title: 2-Pyridylacetic Acid Hydrochloride | Protocol for Determination of Aqueous Solubility Source: Benchchem URL:

Sources

- 1. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 2. WO2021127301A1 - 4-phenyl-n-(phenyl)thiazol-2-amine derivatives and related compounds as aryl hydrocarbon receptor (ahr) agonists for the treatment of e.g. angiogenesis implicated or inflammatory disorders - Google Patents [patents.google.com]

- 3. Methanol (Reag. USP, Ph. Eur.) for analysis, ACS, ISO, BioChemica [itwreagents.com]

- 4. 4-(Aminomethyl)piperidin-2-one hydrochloride|RUO [benchchem.com]

- 5. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3'-Trifluoromethyl-2,2-dimethylvaleranilide | 2300-87-0 | Benchchem [benchchem.com]

Technical Guide: 3-Cyano-N-hydroxy-benzamidine Characterization & Synthesis

This in-depth technical guide details the physicochemical characterization, synthesis, and validation of 3-Cyano-N-hydroxy-benzamidine (also known as 3-cyanobenzamidoxime).

Executive Summary & Compound Identity

This compound is a critical bifunctional intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds, particularly 1,2,4-oxadiazoles . Its structure features a nitrile group (-CN) at the meta position and an amidoxime group (-C(NH₂)=NOH), making it a versatile "linchpin" for constructing complex bioactive molecules.

| Property | Data |

| Chemical Name | 3-Cyano-N'-hydroxybenzimidamide |

| Common Synonyms | 3-Cyanobenzamidoxime; N'-Hydroxy-3-cyanobenzenecarboximidamide |

| CAS Number | 453565-58-7 |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Structural Class | Aryl Amidoxime |

Physicochemical Characterization

Melting Point Analysis

Unlike standard reagents, the melting point (MP) of this compound is often dependent on the specific polymorph and purity level achieved during synthesis.

-

Target Melting Point Range: 167 – 171 °C (Typical for high-purity crystalline forms of cyano-substituted benzamidines).

-

Thermodynamic Behavior: The compound exhibits a sharp endothermic event upon melting, often followed immediately by exothermic decomposition (dehydration to the oxadiazole if heated aggressively).

-

Impact of Impurities: The presence of unreacted 3-cyanobenzonitrile (MP: 49–51 °C) will significantly depress the observed melting point, serving as a rapid indicator of incomplete conversion.

Physical Appearance[2][3][4][5]

-

Color: White to off-white (pale cream).

-

Solubility: Soluble in DMSO, Methanol, and Ethanol; sparingly soluble in water; insoluble in non-polar solvents (Hexane).

Synthesis & Purification Protocol

The synthesis follows a nucleophilic addition of hydroxylamine to the nitrile group. This protocol is designed to be self-validating : the disappearance of the starting material's nitrile stretch in IR and the shift in retention time (HPLC) confirm progress.

Reaction Scheme (DOT Diagram)

Step-by-Step Methodology

-

Preparation: Dissolve 3-cyanobenzonitrile (1.0 eq) in Ethanol (10 volumes).

-

Activation: Prepare an aqueous solution of Hydroxylamine Hydrochloride (1.2 eq) and Sodium Carbonate (0.6 eq). The evolution of CO₂ indicates the generation of free hydroxylamine.

-

Addition: Slowly add the hydroxylamine solution to the nitrile mixture at room temperature to avoid exotherms.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.8) should disappear, replaced by the more polar amidoxime (Rf ~0.3).

-

-

Workup: Evaporate the ethanol under reduced pressure. Add cold water to the residue.

-

Isolation: The product will precipitate as a white solid. Filter and wash with cold water to remove inorganic salts.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, use the following multi-modal validation logic.

Characterization Logic Flow (DOT Diagram)

Key Spectral Features

-

FT-IR:

-

3400–3200 cm⁻¹: Strong absorption bands corresponding to O-H and N-H stretching (characteristic of amidoximes).

-

2230 cm⁻¹: Sharp peak corresponding to the Nitrile (-CN) stretch. Note: This confirms the "cyano" part of the molecule is intact.[3]

-

1660 cm⁻¹: C=N stretching of the amidine core.

-

-

¹H-NMR (DMSO-d₆):

-

δ 9.8–10.2 ppm (s, 1H): Hydroxyl proton (N-OH).

-

δ 5.8–6.2 ppm (br s, 2H): Amine protons (-NH₂).

-

δ 7.5–8.2 ppm (m, 4H): Aromatic protons (pattern consistent with meta-substitution).

-

Applications in Drug Development

This compound is a "privileged structure" intermediate. Its primary utility lies in the Tiemann rearrangement or condensation with carboxylic acid derivatives to form 1,2,4-oxadiazoles . These heterocycles are bioisosteres for esters and amides, offering improved metabolic stability and lipophilicity in drug candidates (e.g., S1P1 receptor modulators).

References

-

Royal Society of Chemistry. (2012). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Cyano-N'-hydroxybenzenecarboximidamide: A Core Moiety in IDO1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-Cyano-N'-hydroxybenzenecarboximidamide, a molecule of significant interest in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and synonyms, and provide a detailed, field-proven protocol for its synthesis. The guide will further explore its critical role as a pharmacophore in the design of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme implicated in tumor immune evasion. By understanding the synthesis and biological context of this compound, researchers can better leverage its properties in the development of novel therapeutics.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound commonly referred to as 3-Cyano-N-hydroxy-benzamidine is most accurately named according to IUPAC nomenclature, which provides a systematic and universally understood descriptor of its chemical structure.

IUPAC Name

The preferred IUPAC name for this compound is N'-hydroxy-3-cyanobenzenecarboximidamide .[1] This name is derived by identifying the principal functional group as a carboximidamide, which is a derivative of a carboxylic acid where the carbonyl oxygen is replaced by an imino group and the hydroxyl group is replaced by an amino group. The substituents on the benzene ring and the nitrogen atoms are then named and numbered accordingly.

Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms. Understanding these alternative names is crucial for a comprehensive literature search. Common synonyms include:

-

This compound[2]

-

3-Cyanobenzamidoxime

-

N-hydroxy-3-cyanobenzimidamide

It is important to note that while "this compound" is a widely used trivial name, "N'-hydroxy-3-cyanobenzenecarboximidamide" offers a more structurally explicit description.

Table 1: Physicochemical Properties of N'-hydroxy-3-cyanobenzenecarboximidamide

| Property | Value | Source |

| CAS Number | 453565-58-7 | ChemicalBook[2] |

| Molecular Formula | C₈H₇N₃O | ChemicalBook |

| Molecular Weight | 161.16 g/mol | ChemicalBook |

| Appearance | Solid (predicted) | --- |

| Solubility | Soluble in DMSO and other organic solvents | General knowledge |

Synthesis of N'-hydroxy-3-cyanobenzenecarboximidamide

The synthesis of N'-hydroxy-3-cyanobenzenecarboximidamide is a critical process for its availability in research and drug discovery. The most common and efficient method involves the nucleophilic addition of hydroxylamine to the corresponding benzonitrile. This section provides a detailed, step-by-step protocol for this synthesis.

Synthetic Strategy: From Nitrile to N'-hydroxycarboximidamide

The conversion of a nitrile to an N'-hydroxycarboximidamide (also known as an amidoxime) is a well-established transformation in organic chemistry. The reaction proceeds via the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group. The choice of reaction conditions is crucial to ensure a high yield and purity of the desired product.

Caption: Synthetic pathway for N'-hydroxy-3-cyanobenzenecarboximidamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N'-hydroxypyridinecarboximidamides and can be applied to the synthesis of the title compound.[3][4]

Materials and Reagents:

-

3-Cyanobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Preparation of free hydroxylamine: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in a 4:1 mixture of ethanol and water. Stir the mixture at 50°C for 1-2 hours to generate free hydroxylamine in situ. The formation of sodium chloride as a byproduct will be observed.

-

Reaction with 3-Cyanobenzonitrile: To the freshly prepared hydroxylamine solution, add 3-cyanobenzonitrile (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Crystallization and Purification: The resulting crude product is left to crystallize. The solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N'-hydroxy-3-cyanobenzenecarboximidamide.

Causality Behind Experimental Choices:

-

In situ generation of hydroxylamine: Using hydroxylamine hydrochloride and a base like sodium bicarbonate to generate free hydroxylamine in the reaction mixture is a common and convenient method. It avoids the need to handle the potentially unstable free hydroxylamine.

-

Ethanol/Water Solvent System: This solvent mixture is effective for dissolving both the organic starting material (3-cyanobenzonitrile) and the inorganic reagents (hydroxylamine hydrochloride and sodium bicarbonate), creating a homogeneous reaction environment.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack of hydroxylamine on the nitrile group, ensuring a reasonable reaction rate.

Biological Significance: A Key Moiety for IDO1 Inhibition

The N'-hydroxyamidine functional group is a well-recognized pharmacophore in the design of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[5][6] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[7]

The Role of IDO1 in Immuno-oncology

In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and effector function of T-cells, which are crucial for anti-tumor immunity.[8] By creating a state of "immune tolerance," tumor cells can evade destruction by the host's immune system. Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.

Caption: The role of IDO1 in tumor immune evasion and its inhibition.

Mechanism of Action of N'-hydroxyamidine Inhibitors

N'-hydroxyamidine-containing compounds, such as N'-hydroxy-3-cyanobenzenecarboximidamide, act as potent and selective inhibitors of IDO1. Their mechanism of action involves the coordination of the N'-hydroxyamidine moiety to the heme iron atom within the active site of the IDO1 enzyme.[6] This interaction prevents the binding of the natural substrate, tryptophan, thereby blocking its catabolism.

The development of highly potent and selective IDO1 inhibitors containing the hydroxyamidine scaffold, such as Epacadostat (INCB024360), has validated this approach in clinical settings.[9][10] Epacadostat has demonstrated significant suppression of kynurenine production in vivo and has been investigated in combination with other immunotherapies, such as PD-1 checkpoint inhibitors.[11]

Table 2: Biological Activity of a Representative N'-hydroxyamidine IDO1 Inhibitor (Epacadostat)

| Parameter | Value | Source |

| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | InvivoChem[12] |

| IC₅₀ (recombinant human IDO1) | ~10 nM | Adapted from multiple sources |

| Cellular IC₅₀ (HeLa cells) | ~70 nM | Adapted from multiple sources |

| Mechanism of Action | Heme-coordinating competitive inhibitor | ACS Med. Chem. Lett.[6] |

Conclusion and Future Directions

N'-hydroxy-3-cyanobenzenecarboximidamide is a chemically well-defined molecule with a straightforward synthetic route. Its significance extends beyond its chemical properties, as it represents a core structural motif in a clinically relevant class of enzyme inhibitors. The N'-hydroxyamidine group's ability to effectively chelate the heme iron of IDO1 has made it a cornerstone in the development of immunotherapies aimed at overcoming tumor-induced immune suppression.

Future research in this area will likely focus on the design and synthesis of novel analogs of N'-hydroxy-3-cyanobenzenecarboximidamide with improved pharmacokinetic and pharmacodynamic properties. By modifying the substituents on the phenyl ring, researchers can fine-tune the molecule's potency, selectivity, and metabolic stability. The continued exploration of this chemical space holds great promise for the discovery of next-generation IDO1 inhibitors that can further enhance the efficacy of cancer immunotherapy.

References

-

Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. [Link]

-

Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]

-

Li, F., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 234–240. [Link]

-

Li, F., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 234-240. [Link]

-

Liu, X., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. PMC. [Link]

-

PubChem. N'-Hydroxy-3-methylbenzenecarboximidamide. [Link]

-

PrepChem. Preparation of 5-cyano-2-[4-hydroxy-phenyl]pyrimidine. [Link]

-

PubChem. 3-Cyanobenzene-1-carboximidamide. [Link]

-

Aksamitowski, P., et al. (2017). Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides. SciSpace. [Link]

-

Stephenson, L., et al. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Semantic Scholar. [Link]

-

Aksamitowski, P., et al. (2017). Efficient Synthesis of Long-Chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides. ResearchGate. [Link]

Sources

- 1. N'-hydroxy-3-methylbenzimidamide | C8H10N2O | CID 591591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 453565-58-7 [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

The Multifaceted Biological Activities of 3-Cyanobenzamidoxime Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-cyanobenzamidoxime derivatives. This class of small molecules has garnered significant interest in the field of drug discovery due to its diverse pharmacological profile, including potent anticancer, antimicrobial, and anti-inflammatory properties. This document offers a comprehensive overview of their mechanism of action, with a particular focus on the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a critical analysis of structure-activity relationships, to empower researchers in the development of novel therapeutics based on the 3-cyanobenzamidoxime scaffold.

Introduction: The Emergence of Amidoximes in Medicinal Chemistry

Amidoxime derivatives, characterized by the RC(=NOH)NH2 functional group, are a versatile class of compounds with a rich history in medicinal chemistry. Their ability to act as bioisosteres of carboxylic acids and their capacity to chelate metal ions have made them attractive scaffolds for the design of enzyme inhibitors and other therapeutic agents. The introduction of a cyano group at the 3-position of the benzamidoxime core has been shown to significantly modulate the electronic and steric properties of the molecule, leading to a diverse range of biological activities. This guide will delve into the specifics of these activities, providing a robust resource for scientists engaged in drug discovery and development.

Synthesis of 3-Cyanobenzamidoxime Derivatives

The synthesis of 3-cyanobenzamidoxime is a critical first step in the exploration of its derivatives. A reliable and scalable synthetic route is paramount for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Core Synthesis: From Nitrile to Amidoxime

The most common and efficient method for the synthesis of 3-cyanobenzamidoxime involves the reaction of 3-cyanobenzonitrile with hydroxylamine. This nucleophilic addition reaction proceeds readily under mild conditions.

This protocol is adapted from a general procedure for the synthesis of N'-hydroxypyridinecarboximidamides[1].

Materials:

-

3-Cyanobenzonitrile

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium bicarbonate (NaHCO3)

-

Ethanol

-

Water

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium bicarbonate (1.0 eq) in a 4:1 (v/v) mixture of ethanol and water.

-

Warm the mixture to 50°C and stir for 2 hours to generate free hydroxylamine in situ.

-

Slowly add 3-cyanobenzonitrile (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Allow the concentrated residue to crystallize. The resulting solid is the desired N'-hydroxy-3-cyanobenzenecarboximidamide.

-

The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic scheme for 3-cyanobenzamidoxime.

Anticancer Activity: Targeting the IDO1 Pathway

A significant body of research has highlighted the potential of 3-cyanobenzamidoxime derivatives as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of tryptophan along the kynurenine pathway[2]. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response.

Mechanism of IDO1 Inhibition

Amidoxime-based inhibitors, including derivatives of 3-cyanobenzamidoxime, are thought to exert their inhibitory effect by coordinating with the heme iron in the active site of the IDO1 enzyme. This interaction blocks the binding of the natural substrate, tryptophan, thereby inhibiting the enzyme's catalytic activity.

Caption: IDO1 pathway and its inhibition.

Quantitative Anticancer Activity

The anticancer efficacy of 3-cyanobenzamidoxime derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines. While specific data for a broad range of 3-cyanobenzamidoxime derivatives is emerging, the following table presents representative IC50 values for related benzamide and cyanopyridine derivatives against various cancer cell lines to illustrate the potential of this chemical space.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cyanopyridine | 7h | MCF-7 (Breast) | 1.89 | [3] |

| Cyanopyridine | 8f | MCF-7 (Breast) | 1.69 | [3] |

| Cyanopyridine | 5c | HEPG2 (Liver) | 1.46 | [4] |

| Cyanopyridine | 5d | HEPG2 (Liver) | 7.08 | [4] |

| s-Triazine Hydrazone | Thiobarbiturate derivative | HCT-116 (Colon) | 1.9 | [5] |

| s-Triazine Hydrazone | Thiobarbiturate derivative | HepG2 (Liver) | 3.8 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HEPG2)

-

Complete cell culture medium

-

3-Cyanobenzamidoxime derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-cyanobenzamidoxime derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Amidoxime derivatives have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve multiple pathways, potentially including the inhibition of essential enzymes or the disruption of cell membrane integrity.

Quantitative Antimicrobial Activity

The antimicrobial potency of a compound is typically expressed as its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following table provides representative MIC values for various benzamide and benzimidazole derivatives against common bacterial strains.

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzamide | 5a | Bacillus subtilis | 6.25 | [6] |

| Benzamide | 5a | Escherichia coli | 3.12 | [6] |

| Benzamide | 6b | Escherichia coli | 3.12 | [6] |

| Benzamide | 6c | Bacillus subtilis | 6.25 | [6] |

| Benzimidazole | 5i | Staphylococcus aureus | 15.62 | [7] |

| 3-Alkylidene-2-indolone | 10f, 10g, 10h | Staphylococcus aureus | 0.5 | [8] |

| Coumarin-3-carboxamide | 3f | Staphylococcus aureus | 312.5 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

3-Cyanobenzamidoxime derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Incubator (35-37°C)

Step-by-Step Procedure:

-

Prepare Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Serial Dilutions: Prepare twofold serial dilutions of the 3-cyanobenzamidoxime derivative in CAMHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Caption: Workflow for MIC determination.

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, benzamidoxime and related benzamide derivatives have shown promise in other therapeutic areas.

Anti-inflammatory Potential

Several benzimidazole derivatives have demonstrated anti-inflammatory activity, with some compounds exhibiting low micromolar IC50 values against the release of pro-inflammatory cytokines like TNF-α and IL-6[10]. The mechanism of action may involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2)[11][12][13].

| Compound Class | Derivative | Target | IC50 (µM) | Reference |

| Benzimidazole | X13 | TNF-α release | 1.99 | [10] |

| Benzimidazole | X13 | IL-6 release | 1.21 | [10] |

| Benzimidazole | B2, B4, B7, B8 | COX enzymes | < Ibuprofen | [12][13] |

Other Investigated Activities

-

Antiviral Activity: Certain benzamide and benzimidazole derivatives have been identified with potent antiviral activity against a range of viruses, including HIV-1, Respiratory Syncytial Virus (RSV), and Herpes Simplex Virus (HSV-1)[5][6][13][14]. For instance, the benzamide derivative AH0109 showed an EC50 of 0.7 µM against HIV-1[5][14].

-

Neuroprotective Effects: Some benzamide derivatives have been explored for their neuroprotective properties, with potential applications in conditions like ischemic stroke and Alzheimer's disease[15][16][17].

-

Cardiovascular Effects: The cardiovascular activities of some benzimidazole and benzamide derivatives have been investigated, with some showing vasodilating and inotropic properties or cardioprotective effects in models of ischemia/reperfusion injury[10][12][18].

Conclusion and Future Directions

The 3-cyanobenzamidoxime scaffold represents a promising starting point for the development of novel therapeutics with a wide range of biological activities. Their demonstrated efficacy as IDO1 inhibitors positions them as strong candidates for further development in the field of cancer immunotherapy. Furthermore, their potential as antimicrobial and anti-inflammatory agents warrants continued investigation.

Future research should focus on:

-

Expansion of SAR studies: Synthesizing and screening a broader and more diverse library of 3-cyanobenzamidoxime derivatives will be crucial for optimizing potency and selectivity for various biological targets.

-

In-depth mechanistic studies: Elucidating the precise molecular mechanisms underlying the antimicrobial and anti-inflammatory activities will facilitate rational drug design.

-

In vivo evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of the next generation of drugs derived from the versatile 3-cyanobenzamidoxime core.

References

-

Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection. (2013). PubMed. [Link]

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]

-

Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. (1989). PubMed. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (2015). PMC. [Link]

-

Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (2016). PMC. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. [Link]

-

Synthesis Characterization And Screening Of Anti- Inflammatory Activity Of Benzimidazole Derivatives. (2024). IJCRT.org. [Link]

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2024). PMC. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

-

Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). PubMed. [Link]

-

Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (2023). Royal Society of Chemistry. [Link]

-

Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. (2022). Technical Disclosure Commons. [Link]

-

Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. (2024). PMC. [Link]

-

Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. (2025). ResearchGate. [Link]

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). PubMed. [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Korean Society of Applied Pharmacology. [Link]

-

Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides. (2017). SciSpace. [Link]

-

Facile synthesis and antiproliferative activity of new 3-cyanopyridines. (2019). PMC. [Link]

-

Antimicrobial Activity of Quasi-Enantiomeric Cinchona Alkaloid Derivatives and Prediction Model Developed by Machine Learning. (2021). MDPI. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2014). MDPI. [Link]

- MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace. (n.d.).

-

Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024). MDPI. [Link]

-

Marine Cyanobacteria Compounds with Anticancer Properties: A Review on the Implication of Apoptosis. (2015). PMC. [Link]

-

Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (2023). PMC. [Link]

-

Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. (2021). Revue Roumaine de Chimie. [Link]

-

Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. (2022). MDPI. [Link]

-

Marine Cyanobacteria and Microalgae Metabolites—A Rich Source of Potential Anticancer Drugs. (2020). MDPI. [Link]

-

A review of compounds derivatives with antimicrobial activities. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (2020). PMC. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective activity of novel benzimidazole derivatives at experimental influenza infection [covid19.neicon.ru]

- 7. mdpi.com [mdpi.com]

- 8. One moment, please... [revroum.lew.ro]

- 9. academicjournals.org [academicjournals.org]

- 10. Cardiovascular effects of a novel synthetic analogue of naturally occurring piperamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www31tu.academicjournals.org [www31tu.academicjournals.org]

- 12. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

3-Cyano-N-hydroxy-benzamidine as a bioisostere for carboxylic acids

Title: 3-Cyano-N-hydroxy-benzamidine as a Strategic Scaffold and Carboxylic Acid Bioisostere in Lead Optimization

Executive Summary Carboxylic acids are ubiquitous privileged structures in medicinal chemistry, frequently serving as critical pharmacophores for target binding via hydrogen bonding and electrostatic interactions. However, their presence often introduces severe pharmacokinetic (PK) liabilities. Carboxylic acids are highly susceptible to Phase II metabolism, specifically UGT-mediated glucuronidation, which forms reactive acyl glucuronides capable of haptenating proteins and inducing idiosyncratic toxicity[1]. Furthermore, at physiological pH, carboxylic acids are predominantly ionized, resulting in high desolvation energies that severely restrict passive membrane diffusion and blood-brain barrier (BBB) penetrance[2].

To circumvent these limitations, bioisosteric replacement is employed. This compound (CAS: 453565-58-7) has emerged as a highly versatile bifunctional scaffold. The N-hydroxyamidine (amidoxime) moiety acts both as a direct metal-binding isostere (MBI)[3] and as a synthetic precursor to stable heterocyclic bioisosteres, such as 1,2,4-oxadiazoles[4]. Concurrently, the meta-substituted cyano group provides a strong electron-withdrawing vector that modulates the pKa of the resulting bioisostere while offering a synthetic handle for dual-pharmacophore design.

Section 1: Physicochemical Rationale for Bioisosteric Replacement

The success of a bioisostere is highly context-dependent, requiring a delicate balance between acidity, lipophilicity, and topological polar surface area (TPSA)[5].

Table 1: Physicochemical Comparison of Carboxylic Acid and Key Bioisosteres

| Functional Group | Typical pKa | Relative Lipophilicity (LogP) | TPSA (Ų) | Primary Liability / Benefit |

| Carboxylic Acid | 4.0 – 4.5 | Low | 37.3 | High desolvation penalty; Acyl glucuronidation toxicity. |

| N-Hydroxyamidine | 8.0 – 9.0 | Moderate | 52.6 | Excellent Metal-Binding Isostere (MBI); Prodrug potential. |

| 1,2,4-Oxadiazole | Neutral | High | 38.9 | High BBB penetrance; Metabolically stable. |

| Tetrazole | 4.5 – 4.9 | Moderate | 43.6 | Matches COOH acidity; High desolvation energy limits permeability. |

Replacing the carboxylic acid with an N-hydroxyamidine or its cyclized 1,2,4-oxadiazole derivative fundamentally alters the metabolic fate of the drug. By removing the site of glucuronidation, the half-life is extended, and off-target toxicity is mitigated[6].

Metabolic logic of replacing carboxylic acids with amidoxime bioisosteres to avoid toxicity.

Section 2: Mechanistic Pathways & Experimental Workflows

The utility of this compound lies in its chemical reactivity. The N-hydroxyamidine group can be utilized directly to coordinate metal ions in metalloenzymes (e.g., Mn2+ in PAN endonuclease)[3], or it can be cyclized into a 1,2,4-oxadiazole to mimic the spatial arrangement of an amide or ester while resisting enzymatic hydrolysis[7].

The following self-validating protocol details the conversion of this compound into a 1,2,4-oxadiazole bioisostere. This methodology is designed to ensure kinetic control during intermediate formation, followed by thermodynamic cyclization.

Protocol 1: Synthesis of 3-Cyano-phenyl-1,2,4-oxadiazole Derivatives

Objective: To replace a target carboxylic acid with a 1,2,4-oxadiazole ring using this compound, improving lipophilicity and membrane permeability[5].

Step 1: Kinetic O-Acylation

-

Reagent Preparation: Dissolve 1.0 equivalent of this compound in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Base Addition: Add 1.2 equivalents of anhydrous pyridine. Causality: Pyridine acts as a non-nucleophilic acid scavenger to neutralize the HCl generated in the subsequent step, preventing the protonation and deactivation of the amidoxime nitrogen.

-

Electrophilic Attack: Cool the reaction mixture to 0 °C. Dropwise, add 1.1 equivalents of the desired acyl chloride (or isobutyl chloroformate-activated carboxylic acid)[5].

-

Validation Check: Stir for 2 hours at room temperature. TLC or LC-MS should indicate the complete consumption of the starting material and the formation of the O-acyl amidoxime intermediate.

Step 2: Thermodynamic Cyclization

-

Dehydration: To the crude O-acyl amidoxime solution, add a catalytic amount of tetrabutylammonium fluoride (TBAF) or heat the mixture to 110 °C for 12 hours. Causality: TBAF provides fluoride ions that act as a mild base, abstracting the amide proton and facilitating the intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon, expelling water[7].

-

Workup: Quench the reaction with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

-

Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography.

-

Analytical Validation: Confirm the structure via 1H-NMR (absence of the broad -OH and -NH2 peaks) and High-Resolution Mass Spectrometry (HRMS) showing a mass shift of -18 Da corresponding to the loss of water.

Step-by-step workflow for the synthesis and validation of 1,2,4-oxadiazole bioisosteres.

Protocol 2: Evaluation of Target Engagement and Lipophilicity

To ensure the bioisosteric replacement is successful, the physical properties and target affinity must be quantified[8].

-

HPLC Lipophilicity Measurement: Run the parent carboxylic acid and the synthesized bioisostere on a reverse-phase HPLC system (C18 column) using a gradient of water/acetonitrile at pH 6.0. The retention time (tR) is directly proportional to the LogP. The bioisostere should exhibit a delayed tR, confirming enhanced lipophilicity and predicting superior membrane permeability[8].

-

FRET-based Enzymatic Assay: If utilizing the N-hydroxyamidine as a direct metal-binding isostere (MBI), incubate the compound with the target metalloenzyme (e.g., PAN endonuclease) and a fluorogenic substrate. Measure the IC50. The N-hydroxyamidine coordinates the active-site metal ions (e.g., Mn2+), often retaining or exceeding the inhibitory activity of the parent carboxylic acid while avoiding cellular permeability issues[3].

Section 3: Advanced Applications in Drug Design

The 3-cyano group on the benzamidine scaffold is not merely a passive spectator. In advanced hit-to-lead optimization, the cyano group serves as a secondary pharmacophore handle. For instance, it can undergo a [3+2] cycloaddition with sodium azide to yield a tetrazole—another classic carboxylic acid bioisostere[2]. This allows medicinal chemists to design dual-target inhibitors or bivalent molecules where one end features a highly lipophilic oxadiazole (for deep hydrophobic pocket binding) and the other features a highly acidic tetrazole (for solvent-exposed electrostatic interactions).

Conclusion The strategic application of this compound addresses the fundamental paradox of carboxylic acids in drug discovery: the need for strong target engagement versus the necessity of metabolic stability and membrane permeability. By leveraging the amidoxime group as either a direct metal-binding surrogate or a precursor to 1,2,4-oxadiazoles, researchers can systematically engineer out pharmacokinetic liabilities while preserving pharmacodynamic efficacy.

References

-

Stokes, R. W., et al. "Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors." nih.gov. 3

-

"Carboxylic Acid (Bio)Isosteres in Drug Design." nih.gov. 6

-

"Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." drughunter.com. 2

-

"Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review." rjptonline.org. 4

-

"Structure Property Relationships of Carboxylic Acid Isosteres." acs.org. 5

-

"One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis." acs.org. 8

-

"Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." nih.gov. 7

-

"Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." researchgate.net. 1

Sources

- 1. researchgate.net [researchgate.net]

- 2. drughunter.com [drughunter.com]

- 3. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide & Safety Data Sheet (SDS) Analysis: 3-Cyano-N-hydroxy-benzamidine

Executive Summary & Chemical Significance

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a fundamental component of experimental design. 3-Cyano-N-hydroxy-benzamidine (CAS: 453565-58-7) is a bifunctional amidoxime building block[1]. It is heavily utilized in medicinal chemistry for the synthesis of 1,2,4-oxadiazoles—metabolically stable bioisosteres for esters and amides. This specific scaffold is pivotal in the development of advanced therapeutics, including Aryl Hydrocarbon Receptor (AHR) agonists targeted at inflammatory disorders and oncology[2]. Understanding its physicochemical profile and reactivity is essential for both laboratory safety and synthetic success.

Physicochemical Profiling

To design effective storage and handling protocols, we must first analyze the quantitative properties of the compound[3].

| Property | Value |

| Chemical Name | This compound (or 3-Cyano-N'-hydroxybenzimidamide) |

| CAS Number | 453565-58-7 |

| Molecular Formula | C8H7N3O |

| Molecular Weight | 161.16 g/mol |

| Physical State | Solid (Yellow to off-white powder) |

Core Hazard Identification & Toxicological Mechanisms

Standard safety data sheets list hazards without explaining the underlying chemistry. Here is the causality behind the GHS classifications for this compound:

-

H302 (Harmful if swallowed): Amidoximes can undergo metabolic reduction or enzymatic cleavage in the gastrointestinal tract. This potentially releases hydroxylamine derivatives, which are known oxidizing agents capable of inducing methemoglobinemia.

-

H315 (Skin Irritation) & H319 (Eye Irritation): The N-hydroxy and amidine functional groups are highly polar, reactive nucleophiles. Upon contact with the stratum corneum or corneal epithelium, they can disrupt lipid bilayers and interact with structural proteins, triggering localized inflammatory cascades.

-

H335 (May cause respiratory irritation): As a fine powder, the compound presents a particulate hazard that physically and chemically irritates the mucous membranes of the respiratory tract.

GHS hazard identification and corresponding PPE mitigation strategies.

Handling, Storage, and Stability Protocols

-

Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

-

Causality: Amidoximes possess a highly nucleophilic hydroxyl group. Exposure to ambient moisture and oxygen can lead to slow, premature oxidative degradation or hydrolysis of the adjacent cyano group into a primary amide. Argon displacement prevents this degradation, ensuring batch-to-batch reproducibility in sensitive coupling reactions.

-

-

Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to mitigate the H335 inhalation risk.

| GHS Code | Mitigation Strategy | Equipment / PPE Standard |

| P280 | Prevent dermal/ocular nucleophilic attack | Nitrile gloves (≥ 0.11 mm thickness); EN 166 Safety Goggles |

| P271 | Prevent particulate inhalation | Certified Chemical Fume Hood (Face velocity 80-100 fpm) |

| P264 | Prevent accidental ingestion | Decontaminate surfaces with 10% bleach; wash hands thoroughly |

Application Workflow: Synthesis of 1,2,4-Oxadiazoles

The primary application of this compound is the construction of 3,5-disubstituted 1,2,4-oxadiazoles. The reaction proceeds via a two-step mechanism: O-acylation followed by thermal cyclodehydration[4].

Experimental workflow for 1,2,4-oxadiazole synthesis from amidoxime.

Step-by-Step Experimental Protocol

This protocol outlines the coupling of this compound with a generic carboxylic acid to yield a 1,2,4-oxadiazole derivative.

Step 1: Carboxylic Acid Activation

-

Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Add 1.2 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBt (Hydroxybenzotriazole).

-

Stir the mixture at room temperature for 30 minutes under an Argon atmosphere.

-

Causality: Pre-activation is critical. EDC/HOBt converts the unreactive carboxylic acid into a highly reactive OBt-ester, preventing side reactions with the amidoxime's basic nitrogen.

-

Step 2: O-Acylation

-

Add 1.0 equivalent of this compound to the activated mixture.

-

Stir for 2-4 hours at room temperature.

-

Self-Validating Check 1: Monitor the reaction via TLC or LC-MS. The intermediate O-acylamidoxime will present a distinct [M+H]+ peak. Do not proceed to heating until the starting amidoxime is completely consumed.

-

Step 3: Thermal Cyclodehydration

-

Elevate the reaction temperature to 90°C and stir for 12 hours. Alternatively, catalytic amounts of PTSA/ZnCl2 can be utilized to accelerate cyclization under milder conditions[5].

-

Self-Validating Check 2: Analyze the mixture via LC-MS. Upon successful cyclodehydration, the mass of the dominant peak will shift by exactly -18 Da (representing the loss of H2O), confirming the formation of the 1,2,4-oxadiazole ring. If the -18 Da shift is not observed, the reaction requires extended heating or the addition of a Lewis acid catalyst.

-

Step 4: Workup & Purification

-

Cool the reaction to room temperature and quench with saturated aqueous NaHCO3.

-

Extract the aqueous layer with Ethyl Acetate (3x).

-

Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

References

- Title: 4-phenyl-n-(phenyl)thiazol-2-amine derivatives and related compounds as aryl hydrocarbon receptor (ahr)

-

Title: PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles Source: The Journal of Organic Chemistry, 74(15), 5640–5643, 2009 URL: [Link]

Sources

- 1. This compound | 453565-58-7 [chemicalbook.com]

- 2. WO2021127301A1 - 4-phenyl-n-(phenyl)thiazol-2-amine derivatives and related compounds as aryl hydrocarbon receptor (ahr) agonists for the treatment of e.g. angiogenesis implicated or inflammatory disorders - Google Patents [patents.google.com]

- 3. This compound | 453565-58-7 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Strategic Synthesis of 3-(3-Cyanophenyl)-1,2,4-oxadiazoles

Executive Summary

This guide details the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles utilizing 3-cyanobenzamidoxime as the core building block. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides.[1] The specific selection of a 3-cyano substituted precursor provides a critical strategic advantage: the nitrile group serves as a robust "handle" for late-stage diversification (e.g., conversion to tetrazoles, amines, or carboxylic acids) after the heterocycle has been constructed.

This document provides three validated protocols ranging from high-throughput screening (HTS) compatible methods to robust scale-up procedures, supported by mechanistic insights and troubleshooting frameworks.

Mechanistic Insight

The formation of 1,2,4-oxadiazoles from amidoximes proceeds via a two-step sequence: O-acylation followed by cyclodehydration .[2]

-

O-Acylation (Kinetic Control): The amidoxime oxygen attacks the activated carboxylic acid species (acyl chloride, acyl-imidazole, or active ester) to form an O-acylamidoxime intermediate.

-

Cyclodehydration (Thermodynamic Control): Heating or treatment with fluoride sources drives the elimination of water, closing the ring.

Critical Consideration for 3-Cyanobenzamidoxime: The electron-withdrawing nature of the cyano group at the meta position decreases the nucleophilicity of the amidoxime oxygen compared to unsubstituted benzamidoximes. Consequently, protocols often require stronger activation of the carboxylic acid partner or slightly elevated reaction temperatures compared to electron-rich analogs.

Pathway Visualization

Figure 1: The two-stage assembly of the 1,2,4-oxadiazole core.[1][2] Step 1 is generally fast, while Step 2 requires energy input to overcome the activation barrier for aromatization.

Validated Protocols

Method A: CDI-Mediated One-Pot Synthesis (Recommended for Diversity)

Best for: Library synthesis, acid-sensitive substrates, and avoiding harsh acyl chlorides. Mechanism: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid as an acyl imidazole.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

CDI (1.2 equiv)

-

3-Cyanobenzamidoxime (1.0 equiv)

-

Solvent: Anhydrous DMF or DMSO (Concentration ~0.2 M)

Protocol:

-

Activation: Charge a reaction vial with the Carboxylic Acid (1.1 equiv) and anhydrous DMF. Add CDI (1.2 equiv) in one portion.

-

Observation: Evolution of CO₂ gas indicates successful activation. Stir at RT for 30–60 minutes under N₂.

-

-

Addition: Add 3-Cyanobenzamidoxime (1.0 equiv) to the mixture. Stir at RT for 1–2 hours.

-

Checkpoint: LC-MS should show the O-acylamidoxime intermediate (M+H of Product + 18).

-

-

Cyclization: Heat the mixture to 100–115 °C for 4–16 hours.

-

Note: The 3-cyano group is stable at these temperatures in neutral/weakly basic DMF.

-

-

Workup: Cool to RT. Dilute with water (5x volume). If solid precipitates, filter and wash with water.[2] If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over MgSO₄, and concentrate.

Method B: Acyl Chloride Thermal Method (Robust Scale-Up)

Best for: Gram-scale synthesis, simple aliphatic/aromatic side chains.

Reagents:

-

Acyl Chloride (1.1 equiv)

-

Pyridine (1.2 equiv) or TEA (1.5 equiv)

-

3-Cyanobenzamidoxime (1.0 equiv)

-

Solvent: Toluene or Diglyme

Protocol:

-

Suspend 3-Cyanobenzamidoxime in Toluene. Add Pyridine.

-

Add Acyl Chloride dropwise at 0 °C (exothermic).

-

Allow to warm to RT and stir for 1 hour (Formation of O-acyl intermediate).

-

Reflux the mixture (110 °C) for 3–6 hours with a Dean-Stark trap (optional, to remove water) or simple reflux.

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl (to remove pyridine), sat. NaHCO₃, and brine.

Method C: Room Temperature Cyclization (TBAF Mediated)

Best for: Thermally unstable substrates.

Protocol:

-

Form the O-acylamidoxime using Method A (Step 1-2) or Method B (Step 1-3) at RT.

-

Instead of heating, add TBAF (1.0 M in THF, 0.5–1.0 equiv) .

-

Stir at RT for 2–12 hours. The fluoride ion acts as a specific base to promote dehydration.

-

Caution: Ensure the nitrile group does not undergo hydration; however, TBAF is generally compatible with aryl nitriles under these conditions.

Data Summary & Decision Matrix

| Feature | Method A (CDI) | Method B (Acyl Chloride) | Method C (TBAF) |

| Reaction Temp | 100–115 °C | 110 °C (Reflux) | 20–25 °C |

| Atom Economy | Moderate (Imidazole byproduct) | Good | Moderate |

| Substrate Scope | Broad (Acids are abundant) | Limited to stable Acyl Chlorides | Thermally Sensitive |

| Purification | Aqueous workup usually sufficient | Requires Acid/Base wash | Column usually required |

| 3-CN Compatibility | Excellent | Excellent | Good (Monitor for hydration) |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate availability and stability.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation of acid.[3] | Ensure CO₂ evolution ceases before adding amidoxime (Method A). Use fresh CDI. |

| Intermediate Persists | Cyclization barrier not met. | Increase Temp to 120 °C or switch to Method C (TBAF). |

| Hydrolysis | Moisture in solvent.[3] | O-acylamidoximes hydrolyze back to starting materials in wet DMF. Use molecular sieves. |

| Nitrile Hydrolysis | Harsh acidic/basic workup. | The 3-CN group can hydrolyze to amide.[4] Avoid strong acids/bases. Keep pH 4–9 during workup. |

| Side Product | Boulton-Katritzky Rearrangement. | Rare for 3-aryl-5-alkyl systems, but possible. Confirm structure by NOE NMR. |

Characterization (Self-Validation)

To validate the synthesis of 3-(3-cyanophenyl)-1,2,4-oxadiazoles, look for these key spectral signatures:

-

¹³C NMR: The oxadiazole ring carbons are distinct.

-

C-5 (O-C=N): Typically 175–180 ppm (deshielded).

-

C-3 (N=C-N): Typically 165–170 ppm .

-

CN (Nitrile): Sharp peak at ~118 ppm .

-

-

IR Spectroscopy:

-

Nitrile stretch: ~2230 cm⁻¹ (Weak but sharp).

-

Absence of: Broad OH/NH stretches from the starting amidoxime (~3200–3500 cm⁻¹) indicates successful cyclization.

-

References

-

BenchChem. "Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes." BenchChem Application Notes. Link

-

Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009. Link

-

Deegan, T. L., et al. "Parallel synthesis of 1,2,4-oxadiazoles using CDI activation."[5] Bioorganic & Medicinal Chemistry Letters, 1999. Link

-

Gangloff, A. R., et al. "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild cyclodehydration agent." Tetrahedron Letters, 2001. Link

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

Sources

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 5. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. | Sigma-Aldrich [sigmaaldrich.com]

Protocol for reacting 3-Cyano-N-hydroxy-benzamidine with acid chlorides

This Application Note provides a validated technical framework for the synthesis of 3-(3-cyanophenyl)-1,2,4-oxadiazoles via the reaction of 3-Cyano-N-hydroxy-benzamidine with acid chlorides. This protocol is optimized for medicinal chemistry and early-stage process development, prioritizing yield, purity, and scaffold integrity.

Introduction & Scope

The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, widely utilized as a bioisostere for esters and amides due to its improved hydrolytic stability and metabolic profile. The specific precursor, This compound (CAS: 453565-58-7), is of high strategic value. The meta-cyano group serves as a versatile handle for downstream functionalization (e.g., reduction to benzylamines, hydrolysis to amides, or conversion to tetrazoles) after the oxadiazole core is established.

This guide addresses the challenge of reacting this specific amidoxime with various acid chlorides. While the Tiemann synthesis is the historical precedent, modern drug development requires modifications to minimize side reactions (such as nitrile hydrolysis) and ensure complete cyclization.

Key Reaction Pathway

The transformation proceeds via a two-stage sequence, often performed in a single pot:

-

O-Acylation: Rapid nucleophilic attack of the amidoxime oxygen on the acid chloride to form an O-acylamidoxime intermediate.

-

Cyclodehydration: Thermal elimination of water to close the 1,2,4-oxadiazole ring.

Figure 1: Mechanistic pathway from amidoxime to 1,2,4-oxadiazole.[1]

Critical Process Parameters

Solvent & Base Selection[2]

-

Pyridine: Acts as both solvent and acid scavenger. It is the gold standard for this reaction because it effectively buffers the HCl generated and promotes the thermal cyclization step at reflux temperatures (115°C).

-

Toluene/Pyridine (Co-solvent): For lipophilic acid chlorides, a 4:1 Toluene:Pyridine mixture is recommended. This aids in the azeotropic removal of water during the cyclization phase, driving the equilibrium forward.

Temperature Control

-

Stage 1 (Addition): Must be performed at 0–5°C . The O-acylation is highly exothermic. Uncontrolled heating here can lead to N-acylation side products or decomposition of the acid chloride.

-

Stage 2 (Cyclization): Requires temperatures >100°C .[2] Incomplete heating results in mixtures of the open-chain O-acyl intermediate and the desired product.

Stability of the Cyano Group

The 3-cyano moiety is sensitive to hydrolysis under strong acidic or basic aqueous conditions at high temperatures.

-